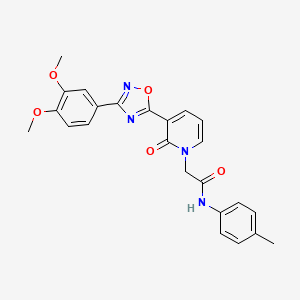

4-fluoro-N-(2-phenylethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Enantioselective Fluorination

4-Fluoro-N-(2-phenylethyl)benzenesulfonamide is used in enantioselective fluorination reactions. It has been found effective in the fluorination of 2-oxindoles when used with chiral palladium complexes, leading to the production of 3-fluoro-2-oxindoles with high yields and enantioselectivities (Wang et al., 2014).

Synthesis of Novel Compounds

The chemical is involved in the synthesis of novel compounds. For instance, it has been used in the creation of various N-substituted phenyl-4-fluoride benzenesulfonamides, expanding the range of available sulfonamide-based compounds (Ta-n, 2015).

COX-2 Inhibition

It plays a role in the development of cyclooxygenase-2 (COX-2) inhibitors. Studies have shown that the introduction of a fluorine atom into certain benzenesulfonamide derivatives can enhance COX-2 potency and selectivity, which is beneficial for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Structural Analysis

The compound is also significant in structural chemistry. Investigations into the crystal structures of various benzenesulfonamide derivatives, including those with fluorine substitutions, provide insights into molecular interactions and structural adaptability (Gelbrich et al., 2012).

Carbonic Anhydrase Inhibition

In medicinal chemistry, derivatives of this compound are explored for their inhibitory effects on carbonic anhydrases. This research contributes to understanding the therapeutic potential of these compounds in various medical conditions (Gul et al., 2016).

Novel Reaction Mechanisms

The structure of N-fluoro- N-alkyl benzenesulfonamide, including 4-fluoro derivatives, has been utilized in developing novel rearrangement reactions. This contributes to the development of new synthetic pathways in organic chemistry (Wang et al., 2018).

Photodynamic Therapy Applications

The compound is also relevant in the synthesis of materials for photodynamic therapy, an emerging cancer treatment method. Modifications with benzenesulfonamide derivatives, including those with fluorine atoms, have been shown to enhance the properties of photosensitizers used in this therapy (Pişkin et al., 2020).

Polymorphism Studies

Studies have also focused on the polymorphism of aromatic sulfonamides with fluorine groups, which includes this compound. These studies help understand the crystalline forms of these compounds and their implications in various scientific fields (Terada et al., 2012).

Antimicrobial and Antidiabetic Properties

The compound is explored for its potential antimicrobial and antidiabetic properties. Derivatives of benzenesulfonamide, including those with fluorine substitution, show promise in these areas, contributing to the development of new therapeutic agents (Faidallah & Khan, 2012).

Properties

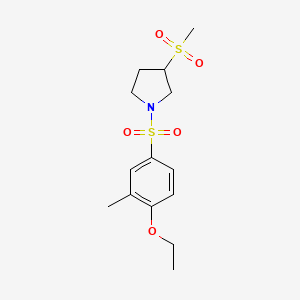

IUPAC Name |

4-fluoro-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVWFMKLQAHDBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327099 |

Source

|

| Record name | 4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346690-00-4 |

Source

|

| Record name | 4-fluoro-N-(2-phenylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2595422.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide](/img/structure/B2595423.png)

![4-(N,N-dipropylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2595425.png)

![2-(2,5-dimethylbenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595430.png)

![N-(2,4-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2595436.png)

![2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2595440.png)